molecular formula C21H27NO2 B1662929 Ifenprodil CAS No. 23210-56-2

Ifenprodil

Cat. No. B1662929
CAS RN: 23210-56-2
M. Wt: 325.4 g/mol
InChI Key: UYNVMODNBIQBMV-UHFFFAOYSA-N
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Description

Ifenprodil is an inhibitor of the NMDA receptor, specifically of GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . It also inhibits GIRK channels, and interacts with alpha1 adrenergic, serotonin, and sigma receptors .


Synthesis Analysis

Ifenprodil stereoisomers were prepared by diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC . The absolute configuration of ifenprodil stereoisomers was determined by X-ray crystal structure analysis .


Molecular Structure Analysis

Ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs . It acts as a non-competitive antagonist . The configuration did not influence considerably the GluN2B-NMDA receptor binding .


Chemical Reactions Analysis

Ifenprodil is an allosteric regulator that was first shown to bind the NMDARs in the 1990s . It binds at the NTDs and forms another layer of regulation .


Physical And Chemical Properties Analysis

Ifenprodil has a chemical formula of C21H27NO2 and a molar mass of 325.445 .

Scientific Research Applications

Ifenprodil's Mechanism of Action and Potential Therapeutic Uses

Ifenprodil, as a novel N-methyl-D-aspartate (NMDA) receptor antagonist, selectively inhibits receptors containing the NR2B subunit. This property makes it a useful tool for studying NMDA receptor subtypes both in vitro and in vivo. Its unusual activity-dependence and the potential increase in proton inhibition of NMDA receptors by ifenprodil suggest therapeutic potential as neuroprotectants, anticonvulsants, analgesics, and treatments for Parkinson's disease and other nervous system disorders. However, the precise location of the ifenprodil binding site and the structural basis of its effects are still being researched (Williams, 2001).

Ifenprodil in Epilepsy Treatment

Ifenprodil has shown anti-epileptic effects on a neuronal level in humans. In a study involving patients with epilepsy caused by malformations of cortical development (MCD), ifenprodil significantly decreased the excitability of neocortical pyramidal neurons. This suggests a potential specific treatment for refractory epilepsy caused by MCD (Wang et al., 2017).

Ifenprodil's Role in Analgesia

Ifenprodil and related compounds are selective antagonists of NR2B-containing NMDA receptors and have demonstrated antinociceptive effects in preclinical pain models. While human trials have confirmed their good tolerability, their efficacy in pain patients compared to other NMDA receptor antagonists remains to be fully demonstrated (Chizh, Headley, & Tzschentke, 2001).

Binding Site and Neuroprotective Properties of Ifenprodil

Ifenprodil binds to the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain of the NR2B subunit of NMDA receptors. The study of its binding and inhibitory properties has provided insights into the design of novel NR2B-selective antagonists, which are potential neuroprotectants (Perin-Dureau et al., 2002).

Ifenprodil's Impact on Calcium Channel Activity and Potential in Ischemic Injury

Ifenprodil and its derivatives, like eliprodil, have been shown to inhibit neuronal calcium channel currents. These properties have been explored in the context of global cerebral ischemia, suggesting potential neuroprotective effects against ischemia-induced neurodegeneration. The ability of ifenprodil to block N and P-type voltage-dependent calcium channels underscores its therapeutic potential in conditions such as stroke or brain injuries (Bath et al., 1996).

Ifenprodil's Interactions with NR2B Subunit of NMDA Receptor

The interaction of ifenprodil with the NR2B subunit of the NMDA receptor is a key aspect of its pharmacological profile. Research on ifenprodil's binding affinities and inhibition mechanisms helps in understanding its selective antagonistic properties and potential application in conditions involving NMDA receptors (Gallagher, Huang, Pritchett, & Lynch, 1996).

Ifenprodil's Influence on Brain Aquaporin 4 and Cardiac Arrest Outcomes

Ifenprodil's role extends to influencing aquaporin 4 (AQP4), a brain water-selective channel, especially following cardiac arrest. Research suggests that ifenprodil treatment is associated with the downregulation of brain AQP4, which may contribute to its protective effects against brain edema and other complications post-cardiac arrest (Xiao et al., 2005).

Safety And Hazards

Ifenprodil is harmful if swallowed . It is used as a laboratory chemical and its use is advised against for food, drug, pesticide or biocidal product use .

Future Directions

Ifenprodil has been repurposed for use in combination with the FDA-approved first-line drug sorafenib for hepatocellular carcinoma (HCC) treatment . It is also being investigated for its potential utility in treating COVID-19 and chronic cough .

properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045656
Record name Ifenprodil
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ifenprodil

CAS RN

23210-56-2, 23210-58-4
Record name Ifenprodil
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Record name Ifenprodil [INN:DCF]
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Record name Ifenprodil
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Record name 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate
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Record name Ifenprodil
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Record name IFENPRODIL
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Synthesis routes and methods I

Procedure details

To 5 ml of dioxane were added 3.0 g of 4'-hydroxypropiophenone. 3.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 1.7 g of anhydrous sodium acetate, 3.7 g of 4-benzylpyridine and 40 ml of methanol, and the mixture was refluxed under heating for 5 hours. After replacing the air in the reaction container with nitrogen gas, 60 ml of methanol and 3.0 g of 10% palladium-carbon were added and hydrogen was then introduced and the mixture was stirred for 8 hours at 90°-95° C. under pressure of 20 kg/cm2. The reaction mixture was then treated in the same manner as described in Example 18, whereby 4.7 g (61.0%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
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60 mL
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solvent
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
61%

Synthesis routes and methods II

Procedure details

To 15 ml of di-n-butyl ether were added 6.0 g of 4'-hydroxypropiophenone. 6.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature. The reaction liquid was stirred for an additional 10 minutes and then nitrogen was introduced thereinto at a flow rate of 200 ml/minute for one hour at room temperature. To the treaction liquid were then added 7.5 g of 4-benzylpyridine and 100 ml of methanol, and the mixture was refluxed under heating for 5 hours. After stopping the heating, the reaction mixture was treated in the same manner as described in Example 35, whereby 11.3 g (73.4%) of ifenprodil were obtained as white crystals.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73.4%

Synthesis routes and methods III

Procedure details

To 4 ml of dioxane were added 6.0 g of 4'-hydroxypropiophenone. 6.8 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 3.3 g of anhydrous sodium acetate and 100 ml of ethanol, and the mixture was refluxed under heating for 3 hours. After stopping the heating, 0.5 g of platinum oxide and 200 ml of ethanol were added and hydrogen was then introduced and the mixture was stirred for 9 hours under pressure of about 1 atm. After completion of the reaction, the reaction mixture was treated in the same manner as described in Example 46, whereby 10.9 g (70.8%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
70.8%

Synthesis routes and methods IV

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 3 ml of dioxane and 1 ml of methanol were added 6.0 g of 4'-hydroxypropiophenone. 6.4 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 100 ml of ethanol and 3.28 g of anhydrous sodium acetate, and the mixture was refluxed under heating for 5 hours. The reaction mixture was then treated in the same manner as described in Example 27, whereby 11.2 g (72.6%) of ifenprodil were obtained as white crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
72.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
K Williams - Current drug targets, 2001 - ingentaconnect.com
… of ifenprodil, … ifenprodil binding site on NMDA receptors and the structural and mechanistic basis of its effects are still unknown. Recent work suggests that at least part of the ifenprodil …
Number of citations: 188 www.ingentaconnect.com
IJ Reynolds, RJ Miller - Molecular pharmacology, 1989 - Citeseer
We have investigated the interactions of polyamines and the N-methyl-D-aspartate(NMDA) receptor antagonist ifenprodil with the binding of [3H] MK8O1 to the NMDA receptor. …
Number of citations: 319 citeseerx.ist.psu.edu
BA McCool, DM Lovinger - Neuropharmacology, 1995 - Elsevier
… we chose to treat cells with ifenprodil along prior to agonist/ifenprodil … Importantly, application of ifenprodil in the absence of agonist for prolonged periods did not cause any changes in …
Number of citations: 92 www.sciencedirect.com
F Perin-Dureau, J Rachline, J Neyton… - Journal of …, 2002 - Soc Neuroscience
… on isolated domains, we now show that ifenprodil binds to the N-terminal leucine/… ifenprodil inhibition. Their location in a modeled three-dimensional structure suggests that ifenprodil …
Number of citations: 235 www.jneurosci.org
K Hashimoto, ED London - European journal of pharmacology, 1993 - Elsevier
… of [3H]ifenprodil binding in rat brain at 37C. [3H]Ifenprodil bound specifically to membranes (K d = 5.09 + 0.30 nM; Bma x = 2.36 + 0.19 pmol/mg protein). [3H]Ifenprodil binding was …
Number of citations: 112 www.sciencedirect.com
I Borza, G Domany - Current topics in medicinal chemistry, 2006 - ingentaconnect.com
… from ifenprodil, a … of ifenprodil and their compound (8, EMD 95885) [14]. They found that this compound had higher affinity to the ifenprodil binding site (IC50: 3.9 nM) than ifenprodil (…
Number of citations: 112 www.ingentaconnect.com
BL Chenard, IA Shalaby, BK Koe… - Journal of medicinal …, 1991 - ACS Publications
… We have prepared the enantiomers and diastereomers of ifenprodil … This is somewhat surprising since ifenprodil is a potent … We have been exploring the basic SAR of ifenprodil and its …
Number of citations: 164 pubs.acs.org
MJ Gallagher, H Huang, DB Pritchett… - Journal of Biological …, 1996 - ASBMB
… high affinity determinants of ifenprodil inhibition on the 2B … ifenprodil interaction. Site-directed mutants at Arg-337 showed that this residue is absolutely required for high affinity ifenprodil …
Number of citations: 212 www.jbc.org
N Tajima, E Karakas, T Grant, N Simorowski… - Nature, 2016 - nature.com
… As the subunit arrangement in the apo-GluN1b–GluN2B ATD in our crystal structure is different from that previously observed in the ifenprodil–GluN1b–GluN2B ATD 22 , we sought to …
Number of citations: 214 www.nature.com
JE Nash, SH Fox, B Henry, MP Hill, D Peggs… - Experimental …, 2000 - Elsevier
… We have also demonstrated that ifenprodil can reverse … of ifenprodil alleviated parkinsonian symptoms to a level comparable to that seen with L-DOPA therapy. Following ifenprodil …
Number of citations: 151 www.sciencedirect.com

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